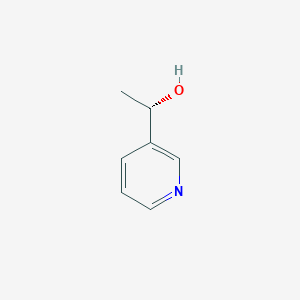

(S)-1-(3-Pyridyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-pyridin-3-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDUEBURHKSKDG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Enantioselective Synthesis of S 1 3 Pyridyl Ethanol

Catalytic Asymmetric Reduction of 3-Acetylpyridine (B27631)

The catalytic asymmetric reduction of the prochiral ketone 3-acetylpyridine is a primary strategy for accessing enantiomerically enriched (S)-1-(3-Pyridyl)ethanol. This approach is advantageous due to the ready availability of the starting material. However, the presence of the nitrogen atom in the pyridine (B92270) ring can lead to low enantioselectivity in some catalytic systems. tandfonline.com Various advanced catalytic systems have been developed to overcome this challenge.

Chiral Catalyst-Mediated Borane (B79455) Reductions

Borane-mediated reductions, when coupled with chiral catalysts, offer a powerful tool for the enantioselective synthesis of alcohols. These reactions typically utilize a borane source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (THF) complex, in the presence of a substoichiometric amount of a chiral catalyst that directs the stereochemical outcome of the hydride transfer.

Chiral spiroborate esters have emerged as highly effective catalysts for the asymmetric borane reduction of a variety of prochiral ketones, including heteroaryl ketones like 3-acetylpyridine. nih.govresearchgate.net These catalysts are typically derived from chiral amino alcohols and diols. nih.gov One notable example is a spiroborate ester derived from diphenylprolinol and ethylene (B1197577) glycol, which has demonstrated high efficiency in the reduction of acetylpyridines. nih.govresearchgate.net

The catalytic cycle involves the formation of a chiral catalyst-borane complex, which then coordinates to the ketone. The steric and electronic properties of the catalyst guide the hydride transfer from the borane to one face of the carbonyl group, leading to the formation of the desired enantiomer of the alcohol. Studies have shown that even with low catalyst loadings (1 to 10 mol%), high enantiomeric excesses (ee) can be achieved. nih.govresearchgate.net The reaction conditions, such as solvent and temperature, can also influence the enantioselectivity.

Table 1: Enantioselective Reduction of 3-Acetylpyridine using Spiroborate Ester Catalysts Data sourced from multiple studies to provide a comparative overview.

| Catalyst (mol%) | Borane Source | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| Spiroborate from diphenylprolinol (10%) | BMS | THF | Room Temp | >95 | 92 |

| Spiroborate from diphenylprolinol (5%) | BMS | THF | Room Temp | >95 | 90 |

| Spiroborate from other amino alcohols (10%) | BMS | THF | Room Temp | 98 | up to 99 |

Oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS), are another class of highly effective catalysts for the enantioselective reduction of ketones. wikipedia.orgsantiago-lab.com These catalysts are typically prepared in situ or used as pre-formed reagents. researchgate.net The active catalyst is formed by the coordination of borane to the nitrogen atom of the oxazaborolidine ring. santiago-lab.com

The mechanism of CBS-catalyzed reduction involves the formation of a ternary complex between the oxazaborolidine, borane, and the ketone. researchgate.net The steric environment created by the catalyst directs the hydride transfer to a specific face of the carbonyl, resulting in high enantioselectivity. While highly effective for many ketones, the reduction of acetylpyridines using standard oxazaborolidine catalysts has sometimes resulted in lower enantioselectivities due to the coordinating effect of the pyridine nitrogen. researchgate.net However, modifications to the catalyst structure and reaction conditions can enhance the stereochemical control.

Table 2: Oxazaborolidine-Catalyzed Borane Reduction of 3-Acetylpyridine Illustrative data based on typical CBS reduction outcomes.

| Catalyst | Borane Source | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) | BMS | THF | -20 | High | Moderate-High |

| In situ generated oxazaborolidine (10 mol%) | Borane-THF | THF | 0 | High | Moderate |

Asymmetric Hydrogenation and Transfer Hydrogenation Strategies

Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful and atom-economical methods for the synthesis of chiral alcohols. These processes typically employ transition metal catalysts, such as rhodium, iridium, or ruthenium, complexed with chiral ligands.

For the asymmetric hydrogenation of 3-substituted pyridines, a common strategy involves the quaternization of the pyridine nitrogen to lower the resonance energy of the ring and prevent catalyst deactivation. unimi.itnih.govdicp.ac.cn The resulting pyridinium (B92312) salts can then be hydrogenated with high enantioselectivity. Following the reduction, the activating group on the nitrogen can be removed.

Asymmetric transfer hydrogenation offers an alternative that often uses more readily available hydrogen donors like isopropanol (B130326) or formic acid. Chiral iridium complexes have been successfully employed for the ATH of various substrates. nih.gov While direct ATH of 3-acetylpyridine has been explored, achieving high enantioselectivity can be challenging.

Table 3: Asymmetric Hydrogenation of 3-Substituted Pyridine Derivatives Representative results for the hydrogenation of activated 3-substituted pyridines.

| Catalyst System | Substrate | Hydrogen Source | Base | Yield (%) | ee (%) |

| Rh-JosiPhos | N-benzylated 3-phenylpyridinium bromide | H₂ | Et₃N | High | up to 90 |

Reduction with Modified Lithium Borohydrides

Chirally modified borohydrides represent another avenue for the enantioselective reduction of ketones. Lithium borohydride (B1222165) (LiBH₄) itself is an achiral reducing agent. However, its reactivity and selectivity can be altered by the addition of chiral auxiliaries, such as amino acids or chiral alcohols. mdma.chrsc.org

For instance, a system employing lithium borohydride modified with N,N'-dibenzoylcystine and an alcohol has been reported for the asymmetric reduction of certain ketones. semanticscholar.org The in situ formation of a chiral borohydride complex is responsible for the enantioselective hydride transfer. The success of this method is often dependent on the specific substrate and the nature of the chiral modifier. The combined use of modified lithium borohydrides with certain catalysts has also been shown to be effective. nih.gov

Table 4: Enantioselective Reduction using a Modified Lithium Borohydride System Illustrative example of a modified borohydride reduction.

| Ketone Substrate | Chiral Modifier | Additive | Yield (%) | ee (%) |

| 3-Aryl-3-oxoesters | N,N′-dibenzoylcystine | t-butyl alcohol | High | 80-92 |

Biocatalytic Production of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. acs.org Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are particularly well-suited for the asymmetric reduction of ketones to produce enantiopure alcohols. acs.org

The biocatalytic reduction of 3-acetylpyridine to this compound can be achieved using whole microbial cells or isolated enzymes. tandfonline.com These biocatalytic systems often exhibit excellent enantioselectivity, producing the desired (S)-enantiomer with high optical purity. A key advantage of biocatalysis is the ability to perform reactions under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media.

Many microorganisms have been screened for their ability to reduce acetylpyridine derivatives. tandfonline.com For example, certain yeast strains are known to reduce acetylpyridines to the corresponding (S)-alcohols. tandfonline.com The stereoselectivity can sometimes be opposite to that of other microorganisms, which may produce the (R)-enantiomer. tandfonline.com Cofactor regeneration, typically of NADH or NADPH, is a crucial aspect of these biocatalytic reductions and can be achieved in whole-cell systems through cellular metabolism or by using a secondary enzyme system in isolated enzyme setups. frontiersin.org

Table 5: Biocatalytic Reduction of Acetylpyridine Derivatives Examples of microbial reduction of acetylpyridines.

| Biocatalyst | Substrate | Product Configuration | Yield (%) | ee (%) |

| Baker's Yeast | Acetylpyridine derivatives | (S)-alcohols | High | High |

| Candida maris IFO10003 | 3-Acetylpyridine | (R)-alcohol | High | Low |

Enzymatic Reduction of Prochiral Ketones (e.g., Ketoreductases)

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. nih.govgoogle.com This technology is a powerful tool in process chemistry for accessing enantioenriched pharmaceutical building blocks. nih.gov The reaction requires a stoichiometric amount of a hydride donor, typically the reduced nicotinamide (B372718) cofactor NADH or NADPH. nih.govgoogle.com

The high cost of these cofactors necessitates the use of an efficient in-situ regeneration system. nih.gov A common and effective approach is to couple the primary KRED-catalyzed reduction with a secondary dehydrogenase that oxidizes a cheap sacrificial substrate, thereby regenerating the cofactor. Popular regeneration systems include glucose dehydrogenase (GDH), which oxidizes glucose, and formate (B1220265) dehydrogenase (FDH), which converts formate to carbon dioxide. nih.govresearchgate.net The latter is particularly advantageous as the product is a gas, which does not complicate downstream processing. nih.gov

While a broad array of KREDs are commercially available and have been engineered for enhanced stability and activity, their application to heteroaromatic ketones like 3-acetylpyridine can present challenges. The nitrogen atom in the pyridine ring can influence substrate binding and enantioselectivity. tandfonline.com However, the extensive libraries of available KREDs and the power of protein engineering allow for the selection or development of enzymes capable of reducing diverse acetophenone (B1666503) derivatives with high selectivity. rsc.orgnih.gov

Table 1: Examples of Ketoreductase (KRED) Systems for Asymmetric Ketone Reduction This table illustrates the general capability of KRED systems, which are applicable for the synthesis of this compound.

| Enzyme System | Substrate | Product Configuration | Co-substrate/Cofactor Regeneration | Reference |

|---|---|---|---|---|

| KRED 132 | Ketone precursor for Atomoxetine | (S)-alcohol | Ethanol (B145695) / LKADH + YAlDH | nih.gov |

| KRED 108/132 | Ketone precursor for Fluoxetine | (S)-alcohol | Ethanol / LKADH + YAlDH | nih.gov |

Whole-Cell Biotransformations for Stereoselective Conversion

Employing whole microbial cells as biocatalysts offers several advantages over isolated enzymes. mdpi.com The cellular environment protects the enzymes, and the cell's own metabolism can often handle cofactor regeneration, eliminating the need to add a second enzyme and co-substrate. mdpi.comresearchgate.net This approach simplifies the process and reduces costs. mdpi.com

Various microorganisms, including bacteria and yeasts, have been screened for their ability to reduce 3-acetylpyridine. The stereochemical outcome of the reduction is highly dependent on the specific strain and the enzymes it expresses. For instance, baker's yeast (Saccharomyces cerevisiae) is known to reduce acetylpyridine derivatives to the corresponding (S)-alcohols. tandfonline.comnih.gov In contrast, other yeasts like Candida maris IFO10003 have been shown to exhibit the opposite stereoselectivity, producing (R)-1-(pyridyl)ethanols. nih.govtandfonline.com

Other microorganisms successfully used for the asymmetric reduction of various prochiral ketones include Lactobacillus kefir, Candida parapsilosis, and species of Rhodotorula. nih.govnih.govutwente.nlnih.gov Lactobacillus kefir cells, for example, have been used to produce chiral dihydroxyhexanoates with excellent stereoselectivity (>99% ee). nih.govnih.gov Similarly, Candida parapsilosis ATCC 7330 has been employed for the reduction of alkyl-3-oxobutanoates, yielding optically pure (S)-alkyl hydroxyesters. nih.gov These examples highlight the broad potential of whole-cell systems for synthesizing chiral alcohols like this compound.

Table 2: Microbial Reduction of Acetylpyridine Derivatives

| Microorganism | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | 2-Acetylpyridine | (S) | - | 85 |

| Candida maris IFO10003 | 3-Acetylpyridine | (R) | 99 | 58.0 |

| Candida maris IFO10003 | 2-Acetylpyridine | (R) | 98 | >99 |

| Candida maris IFO10003 | 4-Acetylpyridine (B144475) | (R) | 99 | >99 |

Data from Kawano, S. et al. (2003). tandfonline.com

Strategies for Enhanced Biocatalyst Efficiency and Stereoselectivity

Optimizing biocatalytic processes is crucial for industrial-scale applications. mdpi.com Several strategies can be employed to enhance the efficiency and stereoselectivity of both enzymatic and whole-cell reductions.

Process Optimization: Key reaction parameters such as pH, temperature, substrate concentration, and co-solvent choice significantly impact enzyme activity and stability. researchgate.netmdpi.com For whole-cell systems, the composition of the culture medium and the timing of substrate addition are also critical variables that must be optimized. mdpi.com For example, a high glucose concentration was found to be important for the reduction of an acetylpyridine derivative by whole cells of C. maris, preventing the reverse oxidation reaction. tandfonline.com

Cofactor Regeneration: As previously mentioned, efficient cofactor regeneration is paramount for the economic feasibility of KRED-catalyzed reactions. rsc.org In addition to enzymatic systems (e.g., GDH, FDH), other methods like electrochemical or photochemical regeneration are being explored. researchgate.net For whole-cell systems, the endogenous metabolism can be harnessed or engineered to favor the regeneration of the required cofactor. researchgate.net For example, adding a co-substrate like glucose or glycerol (B35011) can fuel the metabolic pathways that produce NADH or NADPH. mdpi.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the best of both worlds: the versatility of traditional chemical synthesis and the unparalleled selectivity of biocatalysis. wikipedia.org This approach is particularly useful when a purely biocatalytic route is not feasible or efficient. A common chemoenzymatic strategy involves the chemical synthesis of a racemic intermediate, followed by an enzymatic kinetic resolution to separate the enantiomers.

A relevant example is the scalable synthesis of (R)-1-(pyridin-3-yl)-2-aminoethanol, a molecule structurally related to the target compound. nih.gov This process begins with the chemical synthesis of racemic 2-chloro-1-(pyridin-3-yl)ethanol. This racemic alcohol then undergoes a highly selective enzymatic kinetic resolution. The resolution is achieved through acylation catalyzed by the immobilized lipase (B570770) from Candida antarctica (Novozym 435) using an acyl donor like vinyl acetate (B1210297). The enzyme selectively acylates one enantiomer (in this case, the (S)-enantiomer), leaving the desired (R)-enantiomer as an unreacted, enantiomerically pure alcohol. nih.gov This unreacted alcohol can then be easily separated from the newly formed ester. A similar strategy could be envisioned for resolving racemic 1-(3-pyridyl)ethanol, where the lipase would selectively acylate the (R)-enantiomer, leaving behind the desired this compound.

Dynamic Kinetic Resolution and Asymmetric Transformations for Enantiomeric Enrichment

A major drawback of standard kinetic resolution is its theoretical maximum yield of 50% for the desired enantiomer. nih.gov Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. diva-portal.orgacs.org This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, enantiomerically pure product, achieving yields of up to 100%. researchgate.netbeilstein-journals.org

The DKR of secondary alcohols is a well-established and highly efficient process. diva-portal.org It typically employs a chemoenzymatic system consisting of:

A Lipase: For the enantioselective acylation of one of the alcohol's enantiomers. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is frequently the enzyme of choice due to its broad substrate scope and high selectivity. acs.orgbeilstein-journals.org

A Racemization Catalyst: A metal complex that facilitates the rapid interconversion of the alcohol's (R) and (S) enantiomers. Ruthenium complexes, such as pentaphenylcyclopentadienyl ruthenium derivatives, have proven to be exceptionally efficient catalysts for this purpose, operating under mild conditions compatible with the enzyme. diva-portal.orgacs.orgbeilstein-journals.org

In a typical DKR of a racemic secondary alcohol, the lipase selectively acylates the (R)-enantiomer. The racemization catalyst simultaneously converts the remaining (S)-enantiomer back into the racemate, continually supplying the (R)-enantiomer for the enzymatic reaction. This process continues until all of the starting alcohol is converted to the (R)-acetate. This methodology has been successfully applied to a wide range of secondary alcohols, including heteroaromatic substrates, demonstrating its potential for the efficient synthesis of enantiopure derivatives of 1-(3-pyridyl)ethanol. diva-portal.org

Table 3: Common Components in Dynamic Kinetic Resolution (DKR) of Secondary Alcohols

| Component | Example | Function | Reference |

|---|---|---|---|

| Biocatalyst | Candida antarctica Lipase B (CALB, Novozym 435) | Enantioselective acylation | acs.orgbeilstein-journals.org |

| Racemization Catalyst | (η⁵-C₅Ph₅)RuCl(CO)₂ | In-situ racemization of the unreacted alcohol enantiomer | beilstein-journals.org |

| Acyl Donor | Isopropenyl acetate, Vinyl acetate | Provides the acyl group for esterification | nih.govacs.org |

Spectroscopic and Computational Characterization of S 1 3 Pyridyl Ethanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for elucidating the molecular structure and stereochemistry of chiral compounds. Through the analysis of various NMR-active nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

¹H and ¹³C NMR for Structural and Configurational Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of organic molecules, including (S)-1-(3-Pyridyl)ethanol.

In the ¹H NMR spectrum of an alcohol, distinct signals corresponding to different proton environments are observed. For ethanol (B145695), for instance, three distinct environments are present: the methyl (CH₃) group, the methylene (B1212753) (CH₂) group, and the hydroxyl (OH) group. youtube.com The chemical shift of these signals provides information about the electronic environment of the protons, while the splitting patterns, governed by the n+1 rule, reveal the number of neighboring protons. youtube.com Similarly, for this compound, characteristic signals for the pyridyl ring protons, the methine proton (CH-OH), and the methyl protons (CH₃) would be expected, with their specific chemical shifts and coupling constants providing definitive structural information.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp³, sp², aromatic) and its local chemical environment. The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecule's constitution. thieme-connect.denih.gov For complex molecules, two-dimensional NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) can be employed to correlate proton and carbon signals, further aiding in the unambiguous assignment of the structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Ethanol

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | ~1.2 | ~18 |

| CH₂ | ~3.6 | ~58 |

| OH | Variable | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

³¹P NMR Techniques for Enantiomeric Excess Determination via Derivatization

While ¹H and ¹³C NMR are excellent for structural elucidation, they are generally not suitable for directly determining the enantiomeric excess (ee) of a chiral compound. This is because enantiomers are spectroscopically indistinguishable in an achiral environment. To overcome this limitation, chiral derivatizing agents (CDAs) are employed to convert the enantiomers into diastereomers, which have different physical and spectroscopic properties.

³¹P NMR spectroscopy is a particularly powerful technique for determining enantiomeric excess due to its large chemical shift dispersion and the simplicity of the resulting spectra, especially with proton decoupling. researchgate.netbohrium.com Chiral phosphorus-containing reagents, such as chiral chlorophosphines, are reacted with the chiral alcohol, this compound, to form diastereomeric phosphite (B83602) or phosphate (B84403) esters. researchgate.net These diastereomers will exhibit distinct signals in the ³¹P NMR spectrum, and the ratio of the integration of these signals directly corresponds to the enantiomeric ratio of the original alcohol. researchgate.netbohrium.com This method allows for rapid and accurate determination of enantiomeric excess, often with an accuracy of ±1-2%. researchgate.net

Another widely used chiral derivatizing agent is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. researchgate.net Reaction with a chiral alcohol forms diastereomeric Mosher's esters, which can be analyzed by ¹H, ¹⁹F, or ³¹P NMR. In the context of ³¹P NMR, a phosphine-based analogue of Mosher's acid would be utilized.

Dynamic NMR for Elucidating Stereoisomer Interconversion and Racemization Pathways

Dynamic NMR (DNMR) is a specialized NMR technique used to study the rates and mechanisms of dynamic processes, such as conformational changes and stereoisomer interconversion. nih.gov For chiral molecules like this compound, DNMR can be employed to investigate the energy barriers to rotation around single bonds and potential pathways for racemization.

By monitoring the NMR spectrum as a function of temperature, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rate of interconversion is slow on the NMR timescale, distinct signals for different conformers or stereoisomers may be observed. As the temperature is increased, the rate of interconversion increases, leading to coalescence of the signals into a time-averaged signal. By analyzing the line shape at different temperatures, thermodynamic and kinetic parameters for the dynamic process can be determined. nih.gov For instance, studies on pyridine-substituted adamantane (B196018) derivatives have successfully used dynamic ¹³C NMR to determine the barriers for the interconversion of conformational enantiomers (atropisomers). nih.gov

Chiroptical Methods for Enantiopurity Assessment

Chiroptical methods are a class of spectroscopic techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are highly sensitive to the three-dimensional arrangement of atoms in a molecule and are therefore invaluable for determining the absolute configuration and enantiomeric purity of chiral compounds.

Optical Rotation and Circular Dichroism Spectroscopy for Absolute Configuration

Optical rotation is the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the specific enantiomer and are measured using a polarimeter. While the sign of the optical rotation can distinguish between two enantiomers, it cannot be used to directly assign the absolute configuration (R or S) without comparison to a known standard or theoretical calculations. libretexts.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The shape and sign of the CD spectrum are highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum with that of a known compound or with a spectrum predicted by computational methods. frontiersin.orgnih.gov For complex molecules, computational methods are increasingly used to predict the CD spectra for different possible stereoisomers, and the best match with the experimental spectrum allows for the assignment of the absolute configuration. frontiersin.org

Chromatographic Techniques for Enantiomeric Separation and Purity Profiling

Chromatographic techniques are essential for the separation, purification, and analysis of chiral compounds. By utilizing a chiral stationary phase (CSP) or a chiral mobile phase additive, it is possible to separate enantiomers based on their differential interactions with the chiral selector.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantiomeric separation of a broad range of chiral compounds, including alcohols. chromatographyonline.com Chiral stationary phases, which are silica (B1680970) or polymer-based supports that have been modified with a chiral selector, are the most common approach for chiral HPLC. The choice of the appropriate CSP and mobile phase is crucial for achieving good separation. For pyridyl alcohols, CSPs based on cyclodextrins, polysaccharides, or Pirkle-type phases can be effective.

Gas Chromatography (GC) can also be used for the enantiomeric separation of volatile chiral compounds. Similar to HPLC, chiral GC columns contain a chiral stationary phase that facilitates the separation of enantiomers. rroij.com

Supercritical Fluid Chromatography (SFC) is another valuable technique for chiral separations, often offering advantages in terms of speed and efficiency compared to HPLC. chromatographyonline.combiomedres.us

The purity of the separated enantiomers can be assessed by the peak area in the chromatogram. Impurity profiling, which is the identification and quantification of all impurities in a sample, is a critical aspect of pharmaceutical analysis and can be achieved using these chromatographic techniques, often in combination with mass spectrometry (MS) or NMR. rroij.combiomedres.us

Chiral Gas Chromatography (GC) for Enantiomeric Excess Analysis

Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of enantiomers of volatile compounds, making it well-suited for determining the enantiomeric excess (ee) of chiral alcohols like this compound. mdpi.com The principle of chiral GC relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP) coated on the inside of a capillary column. nih.gov

For chiral alcohols, direct analysis can sometimes be challenging due to their polarity, which can lead to poor peak shape and resolution. Therefore, a common strategy involves derivatization to convert the alcohol into a less polar, more volatile ester, such as an acetate (B1210297) or trifluoroacetate. mdpi.com This acylation not only improves volatility but also enhances the separation of the enantiomers on the chromatographic column. mdpi.com

The most widely used CSPs for this purpose are based on modified cyclodextrins. mdpi.com Columns such as Chirasil-DEX CB or Chiraldex B-PH, which are derivatized β-cyclodextrin phases, have proven effective for resolving the enantiomers of a wide range of chiral alcohols. mdpi.comrsc.org The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin (B1172386) cavity. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. nih.gov The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. umons.ac.be

Table 1: Common Chiral GC Columns and Methodologies for Chiral Alcohol Analysis This table is a representative summary of common techniques and is not specific to this compound.

| Column Type | Stationary Phase Principle | Derivatization | Typical Application |

| Chirasil-DEX CB | Modified β-cyclodextrin | Acetylation | General analysis of chiral secondary alcohols mdpi.com |

| Chiraldex B-PH | Modified β-cyclodextrin | Not always required | Kinetic resolution of secondary alcohols rsc.org |

| Lipodex / Chialdex | Permethylated cyclodextrins | Not always required | Analysis of chiral alcohols and ketones rsc.org |

Chiral High-Performance Liquid Chromatography (HPLC) in Enantioselective Studies

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable and versatile tool for the enantioselective analysis of a broad range of chiral compounds, including pyridyl alcohols. pitt.edu Unlike GC, HPLC is not limited by the volatility of the analyte and can often be performed without derivatization. pitt.edu The technique is crucial for monitoring the progress of asymmetric syntheses, determining enantiomeric purity, and for preparative separation of enantiomers. nih.gov

The separation is achieved using chiral stationary phases (CSPs), with polysaccharide-based CSPs being among the most versatile and widely used. nih.govresearchgate.net These CSPs, such as those found in Chiralpak® and Chiralcel® columns, are typically composed of cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica support. researchgate.net

The chiral recognition mechanism is based on a combination of intermolecular interactions between the analyte and the chiral selector, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. nih.gov For this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor, while the pyridine (B92270) ring can participate in π-π stacking and dipole-dipole interactions with the CSP. The precise fit of one enantiomer into the chiral grooves or cavities of the stationary phase results in stronger binding and, therefore, a longer retention time compared to the other enantiomer.

Both normal-phase (NP) and reversed-phase (RP) modes can be employed. researchgate.net NP HPLC, using eluents like n-hexane/ethanol mixtures, often relies on hydrogen bonding for chiral recognition. nih.gov RP HPLC, using aqueous-organic mobile phases, is also effective and can be advantageous for analyzing samples from biological matrices or aqueous reaction media. researchgate.net The choice of mobile phase composition, including the type of alcohol modifier and additives, is critical for optimizing separation. nih.gov

Table 2: Representative Chiral HPLC Conditions for Pyridine Derivatives This table illustrates typical conditions and is not an exhaustive list for this compound.

| Column | Chiral Selector | Mode | Mobile Phase Example | Interaction Principle |

| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Reversed-Phase | Acetonitrile/Methanol/Aqueous Buffer researchgate.net | π-π stacking, H-bonding |

| Lux® Cellulose-2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Polar Organic | Acetonitrile nih.gov | H-bonding, Dipole-dipole |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal-Phase | n-Hexane/Isopropanol (B130326) | H-bonding, Steric fit |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Properties

Density Functional Theory (DFT) has become a primary computational tool for investigating the structural and electronic properties of molecules like this compound. researchgate.net DFT calculations allow for the exploration of the potential energy surface to identify stable conformations (rotational isomers or rotamers) and to determine their relative energies. researchgate.net For this compound, the key degree of rotational freedom is the torsion angle around the single bond connecting the chiral carbon to the pyridine ring.

Geometry optimization calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can reveal the most energetically favorable structures. researchgate.net Such studies on related molecules, like pyridine-ethanol mixtures, have shown the importance of hydrogen bonding in determining molecular arrangements. nih.gov For an isolated molecule of this compound, DFT can predict the preferred orientation of the hydroxyl group relative to the pyridine ring.

Furthermore, DFT provides critical insights into the electronic properties of the molecule. researchgate.net The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability. researchgate.net Additionally, DFT can be used to calculate the molecular electrostatic potential (MEP) surface, which visually maps the regions of positive and negative electrostatic potential on the molecule, identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 3: Properties of this compound Derivable from DFT Calculations

| Calculated Property | Significance |

| Optimized Geometries | Predicts stable 3D structures and bond lengths/angles. researchgate.net |

| Relative Conformational Energies | Determines the most stable rotamer(s) at a given temperature. researchgate.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-deficient regions. researchgate.net |

| Atomic Charges (e.g., Mulliken, NBO) | Quantifies the electron distribution across the molecule. researchgate.net |

Molecular Dynamics Simulations for Dynamic Stereochemical Behavior

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how conformations fluctuate and interconvert in a given environment (e.g., in a solvent like water or ethanol). acs.org

For a flexible molecule like this compound, MD simulations can model the rotations around single bonds and the puckering of non-planar structures, providing a realistic view of its conformational landscape in solution. This is crucial for understanding how the molecule behaves in a real-world setting, where it is not isolated but constantly interacting with solvent molecules. acs.org

MD simulations are particularly valuable for studying:

Solvation Effects: By explicitly including solvent molecules, MD can simulate the formation and breaking of hydrogen bonds between the alcohol's hydroxyl group, the pyridine nitrogen, and the surrounding solvent, revealing the structure of the solvation shell. acs.org

Conformational Flexibility: The simulation can track the distribution of dihedral angles over time, showing which conformations are most populated and how rapidly the molecule transitions between them. researchgate.net

Binding Interactions: In the context of its biological activity or catalytic function, MD can be used to simulate the binding of this compound to a receptor or enzyme active site, revealing the key interactions and conformational changes that govern molecular recognition.

These simulations provide a bridge between the static, gas-phase picture from DFT and the complex, dynamic reality of the condensed phase. researchgate.net

Elucidation of Reaction Mechanisms and Transition State Energetics in Catalytic Processes

Computational chemistry, particularly DFT, plays a vital role in elucidating the mechanisms of chemical reactions, especially complex catalytic asymmetric syntheses that produce chiral molecules like this compound. By mapping the reaction pathway, chemists can understand how a catalyst achieves high enantioselectivity.

The process involves identifying and calculating the energies of all relevant species along the reaction coordinate, including reactants, intermediates, products, and, most importantly, the transition states (TS). nih.gov A transition state is the highest energy point along the lowest energy path between a reactant and a product. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction.

In asymmetric catalysis, a chiral catalyst creates two different reaction pathways for the formation of the (S) and (R) enantiomers. These pathways proceed through diastereomeric transition states. DFT calculations can precisely determine the structures and energies of these competing transition states. High enantioselectivity is achieved when there is a large energy difference (ΔΔG‡) between the two diastereomeric transition states, causing the reaction to proceed predominantly through the lower-energy pathway.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state structure correctly connects the intended reactant and product minima on the potential energy surface. nih.gov By analyzing the geometry of the key transition state, researchers can identify the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonds) between the catalyst and the substrate that are responsible for stabilizing one transition state over the other, thus explaining the origin of enantioselectivity.

Applications of S 1 3 Pyridyl Ethanol in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Chiral pyridine-containing ligands are of significant interest in asymmetric catalysis. semanticscholar.org The (S)-1-(3-Pyridyl)ethanol framework can be incorporated into more complex ligand structures designed to control the stereochemical outcome of metal-catalyzed reactions. The nitrogen atom of the pyridine (B92270) ring acts as a Lewis basic site for coordination to a metal center, while the stereogenic center at the alcohol carbon influences the chiral environment around the catalyst, enabling the enantioselective transformation of substrates.

A key feature of this process is the significant amplification of enantiomeric excess (ee). nih.gov A reaction starting with the pyridyl alkanol product at a very low ee can generate the same product in subsequent cycles with a much higher ee, eventually leading to a nearly enantiopure compound. nih.govnih.gov For instance, the Soai reaction can amplify an initial enantiomeric excess of just 0.00005% to over 99.5% ee. nih.gov

Mechanistic studies have revealed that the process involves complex equilibria between the zinc alkoxide of the product and the diisopropylzinc (B128070) reagent. The product, a pyridyl zinc alkoxide, is believed to form dimeric or higher-order aggregates that act as the active catalytic species. The specific structure of these aggregates is what dictates the stereochemical outcome, leading to the observed chiral amplification. nih.gov

Table 1: Key Features of Asymmetric Autocatalysis with Pyridyl Alcohols

| Feature | Description | Source(s) |

| Reaction Type | Enantioselective addition of dialkylzinc reagents to pyridine-3-carbaldehyde. | rsc.orgnih.gov |

| Catalyst | The chiral product, a 3-pyridyl alkanol, acts as the catalyst. | nih.gov |

| Key Phenomenon | Amplification of enantiomeric excess (ee) from very low to very high levels. | nih.gov |

| Significance | A model for understanding the origin of biological homochirality. | researchgate.net |

Precursor in the Synthesis of Complex Chiral Molecules

The defined stereochemistry of this compound makes it an important starting material for the synthesis of more complex chiral structures, particularly in the pharmaceutical field.

The pyridine ring is a common motif in a vast number of pharmaceuticals, and the ability to introduce a specific stereocenter adjacent to this ring is highly valuable. This compound provides this chiral handle, which can be elaborated into various functional groups required for biological activity.

The 3-pyridylethanolamine structure is a key pharmacophore for potent and selective β3-adrenergic receptor (AR) agonists. nih.gov These agonists are investigated for their therapeutic potential in various conditions. The chiral center of the ethanolamine moiety is crucial for receptor binding and efficacy.

One notable example is the compound L-757,793, a potent β3-AR agonist with high selectivity over β1 and β2 receptors. nih.gov The core of this molecule contains the this compound backbone, demonstrating the direct incorporation of this chiral building block into a complex and potent API. The synthesis of such molecules leverages the pre-existing stereocenter of the pyridylethanol starting material to ensure the final product has the correct absolute configuration for biological activity.

Table 2: Example of a β3-Adrenergic Receptor Agonist Derived from a 3-Pyridylethanolamine Scaffold

| Compound | Description | Key Structural Moiety | Source(s) |

| L-757,793 | A potent and selective β3-AR agonist with an EC50 of 6.3 nM. | 3-Pyridylethanolamine | nih.gov |

This compound and its precursors are pivotal in the enantioselective synthesis of nicotine (B1678760) and its analogues, which are important for studying neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.org Enantiomerically pure nicotine analogues are essential for discerning the pharmacological effects of each stereoisomer.

Synthetic strategies often begin with pyridine-3-carboxaldehyde, which can be reduced asymmetrically to this compound or can be reacted with other reagents to form related chiral intermediates. For example, an enantioselective synthesis of (S)-nornicotine has been achieved through the alkylation of a chiral ketimine derived from 3-(aminomethyl)pyridine. nih.gov Other approaches have utilized iridium-catalyzed allylic amination to construct the chiral center, followed by ring-closing metathesis to form the pyrrolidine (B122466) ring of nicotine. rsc.org These multi-step syntheses rely on precise control of the stereocenter that corresponds to the one present in this compound.

Table 3: Selected Synthetic Approaches to Nicotine Analogues

| Approach | Key Step(s) | Relevance to this compound | Source(s) |

| Chiral Auxiliary | Condensation of pyridine-3-carboxaldehyde with Ellman's auxiliary followed by Grignard addition. | Starts from the direct precursor to this compound. | acs.org |

| Catalytic Asymmetric Amination | Iridium-catalyzed allylic amination followed by ring-closing metathesis. | Creates the key stereocenter found in the subject compound. | rsc.org |

| Chiral Resolving Agent | Esterification of a racemic homoallylic alcohol precursor with (S)-Ibuprofen to separate diastereomers. | Provides access to the enantiomerically pure alcohol needed for synthesis. | scirp.org |

While the pyridine nucleus is a core component of numerous approved and investigational anticancer drugs, such as pyridine-urea derivatives that act as kinase inhibitors, a direct synthetic route starting from this compound for these specific agents is not prominently featured in the reviewed literature. nih.govelsevierpure.commdpi.com The synthesis of many complex pyridine-based anticancer agents often involves building the pyridine ring itself or using other functionalized pyridine precursors. nih.gov

Building Block for Agrochemicals and Specialty Fine Chemicals

The pyridyl ethanol (B145695) moiety is a key structural component in a variety of biologically active compounds, including those with applications in agriculture. This compound serves as a crucial chiral precursor in the synthesis of certain fungicides. For instance, derivatives of 1-(3-pyridyl)ethan-1-ols have demonstrated significant fungicidal activity. researchgate.net The synthesis of these agrochemicals often involves the modification of the hydroxyl group and/or the pyridine ring, with the stereochemistry of the alcohol being critical for biological efficacy.

In the realm of specialty fine chemicals, this compound is utilized as a chiral building block for the synthesis of specialized ligands and catalysts. xinchem.com The presence of both a chiral center and a coordinating nitrogen atom in the pyridine ring allows for its incorporation into chiral ligands used in asymmetric catalysis. These ligands can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer of a desired product.

Interactive Data Table: Applications of this compound

| Field | Application | Key Structural Feature Utilized |

| Agrochemicals | Precursor for Fungicides | Pyridyl ethanol core |

| Specialty Fine Chemicals | Chiral Ligands for Asymmetric Catalysis | Chiral center and Pyridine Nitrogen |

| Specialty Fine Chemicals | Chiral Auxiliaries | Stereogenic hydroxyl group |

Integration into Natural Product Synthesis Schemes

The synthesis of complex natural products often requires the strategic use of chiral building blocks to construct intricate stereochemical architectures. While direct incorporation of this compound into a natural product synthesis may not always be documented, its structural motif is central to many synthetic strategies. For example, in the synthesis of the guaipyridine alkaloid cananodine, which exhibits cytotoxic properties against hepatocellular carcinoma, a key step involves an intramolecular Mizoroki-Heck reaction to form a seven-membered ring attached to a pyridine core. wwu.edunih.govacs.orgacs.org The starting materials for such syntheses are often functionalized pyridines that can be conceptually derived from precursors like 1-(3-pyridyl)ethanol. The ability to introduce a chiral center early in the synthesis via a building block like this compound is a powerful strategy for achieving the desired stereoisomer of the final natural product.

Advanced Chemical Transformations Enabled by the this compound Moiety

The chemical reactivity of this compound is twofold, involving transformations at the hydroxyl group and reactions leveraging the pyridine ring. This dual reactivity allows for a wide range of chemical modifications, making it a versatile platform for generating diverse molecular structures.

Nucleophilic Substitution and Derivatization Reactions

The hydroxyl group of this compound is a prime site for nucleophilic substitution and derivatization. A common and crucial transformation is the conversion of the alcohol into a better leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.comlibretexts.org This derivatization is significant because it transforms the poor leaving group (hydroxide) into a good leaving group (tosylate or mesylate), facilitating subsequent nucleophilic substitution reactions where a wide variety of nucleophiles can be introduced at the chiral center. nih.gov This process occurs with retention of configuration at the stereocenter.

Table of Derivatization Reagents:

| Reagent | Abbreviation | Resulting Functional Group | Leaving Group |

| p-Toluenesulfonyl chloride | TsCl | Tosylate | Tosyl |

| Methanesulfonyl chloride | MsCl | Mesylate | Mesyl |

Oxidation and Reduction Pathways

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 3-acetylpyridine (B27631). Several mild oxidation reagents can be employed for this transformation, including the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgorganic-chemistry.orgwikipedia.orgchemistrysteps.comtcichemicals.comorganicchemistrytutor.comorganic-chemistry.org These methods are known for their high yields and compatibility with a wide range of functional groups. chemistrysteps.com

Conversely, the reduction of the corresponding ketone, 3-acetylpyridine, is a common method to synthesize 1-(3-pyridyl)ethanol. Asymmetric reduction of 3-acetylpyridine, often through catalytic hydrogenation using a chiral catalyst, can provide enantiomerically enriched this compound. wikipedia.org This enantioselective reduction is a key step in obtaining the desired stereoisomer for applications where chirality is critical. chim.it

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The pyridine ring of this compound, after suitable derivatization, can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: The hydroxyl group of this compound can be converted into a triflate or tosylate, which are effective leaving groups for Suzuki-Miyaura cross-coupling reactions. These reactions couple the pyridyl derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl or vinylpyridine structure. researchgate.net

Heck Reaction: While direct participation of the alcohol is less common, derivatives of this compound can be utilized in Heck reactions. For instance, dehydration of the alcohol can yield 3-vinylpyridine, which can then undergo a Heck reaction with an aryl halide to form a substituted stilbene-like structure. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. libretexts.orgscispace.com

Sonogashira Coupling: To participate in a Sonogashira coupling, the pyridine ring of a this compound derivative would typically need to be functionalized with a halide or triflate. This derivative can then be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst to form a pyridyl-alkyne conjugate. rsc.orgwikipedia.orgorganic-chemistry.org

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a vast array of complex molecules.

Esterification and Etherification for Functional Group Diversification

The hydroxyl group of this compound readily undergoes esterification and etherification, providing straightforward pathways for functional group diversification.

Esterification: Esters can be formed by reacting this compound with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, with a more reactive carboxylic acid derivative such as an acid anhydride or an acyl chloride. The reaction with an acid anhydride, for example acetic anhydride, is often carried out in the presence of pyridine, which acts as both a solvent and a catalyst, to form the corresponding acetate (B1210297) ester. uhcl.edunih.govlibretexts.org

Etherification: The Williamson ether synthesis is a classic and effective method for preparing ethers from this compound. wikipedia.orgtcichemicals.com This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide (e.g., methyl iodide) to form the desired ether. utahtech.edubyjus.comlibretexts.org

Applications in Polymer Chemistry and Advanced Materials

The unique structural attributes of this compound, namely its stereogenic center and the presence of both a hydroxyl group and a pyridine ring, make it a valuable building block in the realm of polymer chemistry and materials science. Its incorporation into polymeric structures can impart chirality, leading to materials with specialized optical and recognition properties. Furthermore, the functional groups present in this molecule allow for its participation in the formation of complex supramolecular assemblies, opening avenues for the design of advanced functional materials.

Chiral Polymers and Supramolecular Structures

The development of chiral polymers is a significant area of research, with applications ranging from enantioselective separations to chiral catalysis. The optical activity in synthetic polymers can be introduced through the polymerization of chiral monomers or by attaching chiral moieties as side chains to a polymer backbone. This compound is a prime candidate for the latter approach, where its chiral center can induce a helical conformation in the main chain of the polymer, a phenomenon known as chiral induction.

While direct polymerization of this compound is not common, it can be chemically modified to a polymerizable monomer. For instance, the hydroxyl group can be esterified with acrylic acid or methacrylic acid to yield a chiral monomer that can undergo radical polymerization. The resulting polymers, poly(acrylates) or poly(methacrylates), would possess chiral pendant groups derived from this compound.

Another approach involves the synthesis of chiral conjugated polymers, such as polythiophenes, where the chiral alcohol is introduced as a side chain. For example, a thiophene monomer functionalized with an alkoxy side chain derived from this compound could be synthesized and subsequently polymerized. The resulting polythiophene would not only be chiral but could also exhibit interesting chiroptical properties, such as circular dichroism, arising from the helical arrangement of the polymer backbone induced by the chiral side chains.

The pyridine nitrogen in the side chain of such polymers can also serve as a coordination site for metal ions, leading to the formation of chiral metallopolymers. These materials can find applications in asymmetric catalysis, where the chiral environment around the metal center can influence the stereochemical outcome of a reaction.

The ability of this compound to participate in hydrogen bonding and metal coordination also makes it a key component in the construction of supramolecular structures. Supramolecular chemistry involves the self-assembly of molecules into well-defined, ordered structures through non-covalent interactions.

The hydroxyl group of this compound can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This dual functionality allows for the formation of various hydrogen-bonding motifs, leading to the self-assembly of the molecules into chains, sheets, or more complex three-dimensional networks.

Furthermore, the pyridine moiety can coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. By using enantiomerically pure this compound as a ligand, it is possible to construct chiral MOFs. These porous materials can exhibit enantioselective adsorption and separation of chiral molecules, as well as applications in asymmetric catalysis.

The interplay between hydrogen bonding and metal coordination can lead to the formation of intricate supramolecular architectures. For instance, metal complexes of this compound can further self-assemble through hydrogen bonding interactions involving the hydroxyl groups, resulting in hierarchical supramolecular structures.

Table 1: Potential Chiral Polymers Incorporating this compound

| Polymer Type | Monomer Structure | Potential Polymer Structure | Expected Properties |

| Poly(acrylate) | Optically active, potential for chiral stationary phases in chromatography. | ||

| Poly(thiophene) | Chiroptical properties (circular dichroism), potential for chiral sensors. | ||

| Metallopolymer | Asymmetric catalysis, chiral recognition. |

Table 2: Potential Supramolecular Structures with this compound

| Supramolecular Motif | Description of Interactions | Potential Structure | Potential Applications |

| Hydrogen-Bonded Chain | Linear assembly through O-H···N hydrogen bonds between molecules. | Crystal engineering, formation of chiral fibers. | |

| Chiral Metal-Organic Framework (MOF) | Coordination of the pyridine nitrogen to metal ions, forming a porous, chiral framework. | Enantioselective separation, asymmetric catalysis. | |

| Hydrogen-Bonded Metal Complex Assembly | Metal complexes of this compound self-assemble via O-H···O or O-H···X (anion) hydrogen bonds. | Hierarchical self-assembly, functional materials with tunable properties. |

Metabolic and Biotransformation Studies Involving S 1 3 Pyridyl Ethanol

Endogenous Bioreduction of 3-Acetylpyridine (B27631)

The biotransformation of 3-acetylpyridine within biological systems leads to the formation of 1-(3-pyridyl)ethanol. This metabolic conversion is primarily a reduction reaction occurring endogenously. Studies utilizing hepatic enzyme preparations have demonstrated that 3-acetylpyridine undergoes extensive metabolism to 1-(3-pyridyl)ethanol. nih.gov This bioreduction is particularly prominent when the soluble fraction of the liver, obtained after high-speed centrifugation (140,000 g supernatant), is the enzyme source. nih.gov

In addition to the direct reduction to 1-(3-pyridyl)ethanol, 3-acetylpyridine can also be metabolized to 3-acetylpyridine-N-oxide, a reaction observed when using the 10,000 g or the microsomal fraction of liver homogenates. nih.gov This N-oxide metabolite can then undergo its own keto-reduction to form 1-(3-pyridyl-N-oxide)ethanol, especially when incubated with the soluble or 10,000 g fraction. nih.gov While 1-(3-pyridyl)ethanol itself does not appear to be converted to 1-(3-pyridyl-N-oxide)ethanol, trace amounts of 3-acetylpyridine can be formed from the alcohol upon incubation with the 10,000 g or microsomal fractions, indicating a reversible oxidation process. nih.gov

The following table summarizes the metabolic pathways of 3-acetylpyridine as observed in hepatic fractions.

| Precursor Compound | Hepatic Fraction | Major Metabolite | Minor Metabolite(s) |

| 3-Acetylpyridine | Soluble fraction (140,000 g supernatant) | 1-(3-Pyridyl)ethanol | - |

| 3-Acetylpyridine | 10,000 g or microsomal fraction | 3-Acetylpyridine-N-oxide | - |

| 3-Acetylpyridine-N-oxide | Soluble or 10,000 g fraction | 1-(3-Pyridyl-N-oxide)ethanol | 3-Acetylpyridine (trace) |

| 1-(3-Pyridyl)ethanol | 10,000 g or microsomal fraction | - | 3-Acetylpyridine (trace) |

Enzymatic Systems and Their Stereoselectivity in Pyridyl Alcohol Metabolism

The metabolism of pyridyl alcohols, including the formation of (S)-1-(3-Pyridyl)ethanol from its corresponding ketone, is governed by various enzymatic systems that exhibit a high degree of stereoselectivity. The primary enzymes involved in the reversible reduction of carbonyl compounds to alcohols are alcohol dehydrogenases (ADHs) and carbonyl reductases. nih.govnih.gov These enzymes are crucial in determining the stereochemical outcome of the metabolic reaction, leading to the preferential formation of one enantiomer over the other.

The stereoselectivity of these enzymes is influenced by the three-dimensional structure of their active sites, which dictates the binding orientation of the substrate and the cofactor, typically NAD(P)H. nih.govwikipedia.org For instance, the reduction of a prochiral ketone can yield either the (R)- or (S)-alcohol, depending on which face of the carbonyl group is presented to the hydride donor of the cofactor. wikipedia.org The binding pocket of the enzyme shapes this orientation, and even subtle changes in the enzyme's structure, such as the opening and closing of loops near the active site, can influence the stereoisomeric product ratio. nih.gov

Different enzymes can exhibit opposite stereopreferences. For example, in the reduction of various ketones, some carbonyl reductases yield the (R)-alcohol with high enantiomeric excess, while others produce the (S)-enantiomer. wikipedia.org This diversity in enzymatic activity allows for the synthesis of specific chiral alcohols. clinpgx.org The stereoselectivity of NAD+-dependent alcohol dehydrogenases has been correlated with the thermodynamic stability of their substrates, suggesting an evolutionary pressure to match the enzyme's catalytic properties with the substrate's chemical characteristics. tobaccoinduceddiseases.org

The table below provides an overview of the key enzymatic systems involved in stereoselective alcohol metabolism.

| Enzyme Class | Function | Factors Influencing Stereoselectivity | Typical Outcome |

| Alcohol Dehydrogenases (ADHs) | Catalyze the reversible reduction of ketones/aldehydes to alcohols. nih.govnih.gov | - 3D structure of the active site- Substrate and cofactor (NADPH) binding orientation nih.gov- Thermodynamic stability of the substrate tobaccoinduceddiseases.org | Preferential formation of either (R)- or (S)-enantiomers depending on the specific enzyme. nih.gov |

| Carbonyl Reductases | Catalyze the asymmetric reduction of prochiral carbonyl compounds. wikipedia.org | - Geometry of the substrate and cofactor within the enzyme-NADPH complex wikipedia.org | Can produce alcohols with low to excellent enantiomeric excess, with different reductases favoring either (R)- or (S)-products. wikipedia.org |

Interconversion and Racemization Mechanisms of Pyridyl Ethanol (B145695) Stereoisomers

The stereoisomers of pyridyl ethanol are subject to metabolic processes that can lead to their interconversion and racemization. Racemization is the process by which an enantiomerically enriched or pure substance is converted into a mixture containing equal amounts of both enantiomers. This can occur through various chemical or enzymatic mechanisms. In the context of pyridyl ethanol, this would involve the conversion of this compound to a mixture of both (S) and (R) forms.

One potential mechanism for the interconversion of alcohol stereoisomers in biological systems is through a process of oxidation followed by reduction. The chiral alcohol can be oxidized to its corresponding achiral ketone (e.g., 3-acetylpyridine), which can then be non-stereoselectively or stereoselectively reduced back to the alcohol, potentially leading to the formation of the opposite enantiomer or a racemic mixture.

Studies on related compounds, such as 4-pyridyl-1-ethanol, have shown that stereoinversion can occur in cell cultures, where the (S)-alcohol is converted to the (R)-alcohol. nih.gov The mechanisms for such interconversions can be complex and may involve multiple enzymatic steps. The racemization of chiral compounds can also be influenced by the solvent environment, with different rates of interconversion observed in polar versus nonpolar solvents. biorxiv.org

Role of this compound and its Derivatives in Xenobiotic Metabolism (e.g., NNAL Formation)

Derivatives of pyridyl ethanol play a significant role in the metabolism of xenobiotics, particularly in the biotransformation of tobacco-specific nitrosamines. A key example is the metabolic reduction of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent procarcinogen found in tobacco products, to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). wikipedia.orgnih.gov This conversion is a critical step in the metabolic pathway of NNK.

The carbonyl reduction of NNK to NNAL is catalyzed by several enzymes, including carbonyl reductases, aldo-keto reductases (AKRs), and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). mdpi.com NNAL, a pyridyl alcohol derivative, has a chiral center and exists as two enantiomers: (R)-NNAL and (S)-NNAL. biorxiv.org The formation of these enantiomers is stereoselective, and their biological activities differ significantly. Notably, (S)-NNAL has been shown to be more carcinogenic than (R)-NNAL in animal models. biorxiv.org

The formation of NNAL is considered part of both the metabolic activation and detoxification pathways of NNK. While NNAL itself can be further metabolized to form DNA-reactive intermediates, it can also be detoxified through glucuronidation to form NNAL-Gluc, which is then excreted. wikipedia.orgmdpi.com The ratio of (R)-NNAL to (S)-NNAL in smokers can vary due to genetic differences in the metabolizing enzymes. biorxiv.org The presence of NNAL in the urine of tobacco users serves as a biomarker for exposure to NNK. nih.gov

The table below summarizes the key compounds involved in the metabolic conversion of NNK to NNAL.

| Compound Name | Abbreviation | Role in Pathway | Biological Significance |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | NNK | Precursor (Procarcinogen) | A potent tobacco-specific nitrosamine (B1359907) that requires metabolic activation to exert its carcinogenic effects. wikipedia.orgnih.gov |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | NNAL | Metabolite (Carcinogen) | Formed by the carbonyl reduction of NNK. Exists as (R) and (S) enantiomers, with (S)-NNAL being more carcinogenic. biorxiv.orgmdpi.com |

| NNAL-Glucuronide | NNAL-Gluc | Detoxification Product | Formed by the glucuronidation of NNAL, facilitating its excretion from the body. wikipedia.org |

Emerging Research Frontiers and Future Perspectives

Development of Next-Generation Catalytic Systems for Ultra-High Enantioselectivity

The synthesis of enantiomerically pure compounds like (S)-1-(3-Pyridyl)ethanol is critically dependent on the catalyst's ability to control stereochemistry. The pursuit of ultra-high enantioselectivity has driven the development of sophisticated catalytic systems that are more efficient and selective than ever before.

Researchers are focusing on both metal-based catalysts and biocatalysts. In metal catalysis, significant advances have been made in asymmetric transfer hydrogenation (ATH) of the precursor ketone, 3-acetylpyridine (B27631). nih.govsciforum.net Ruthenium (Ru) and Rhodium (Rh) complexes, particularly those with chiral ligands such as N-tosylated diamines (Ts-DPEN), have demonstrated exceptional performance, achieving high yields and enantiomeric excesses (e.e.). nih.govsigmaaldrich.com The design of these catalysts often involves a "metal-ligand cooperation" mechanism, where both the metal center and the ligand actively participate in the hydrogen transfer, mimicking the efficiency of natural enzymatic systems. rsc.org The goal is to develop catalysts that operate at very low loadings (typically <1 mol%), are stable, and can be recovered and reused, thus improving process economy. sciforum.netmdpi.com

Biocatalysis offers a powerful alternative, utilizing enzymes or whole-cell systems to perform highly selective reductions. chiralpedia.combohrium.com Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), such as the one from Lactobacillus kefir, are known for their ability to reduce ketones to chiral alcohols with outstanding enantioselectivity, often exceeding 99% e.e. acs.orgnih.gov The use of whole-cell biocatalysts, for instance with Candida maris, can provide the desired (S)- or (R)-enantiomer depending on the microbial strain selected. tandfonline.com Next-generation approaches in this area involve enzyme engineering and de novo enzyme design to create biocatalysts tailored for specific substrates and reaction conditions, further pushing the boundaries of enantioselectivity. acs.org

| Catalyst System | Precursor | Product | Enantiomeric Excess (e.e.) | Yield | Key Features | Reference(s) |

| [RuCl₂(p-cymene)]₂ / (1R,2S)-amino alcohol ligand | Acetophenone (B1666503) derivatives | Chiral Alcohols | Up to 98% | Good to Excellent | Low catalyst loading; rigid amino alcohol ligand. | sciforum.netmdpi.com |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Aromatic Ketones | Chiral Alcohols | Excellent | Good | Catalyst system for asymmetric transfer hydrogenation. | sigmaaldrich.com |

| Candida maris IFO10003 (whole cell) | 3-Acetylpyridine | (R)-1-(3-Pyridyl)ethanol | 58.0% | 99% | Demonstrates opposite stereoselectivity to Baker's yeast. | tandfonline.com |

| Alcohol Dehydrogenase from Lactobacillus kefir (LkADH) | α-Halogenated acyl pyridines | Chiral α-Fluorinated Pyridyl Alcohols | 95% to >99% | Up to 98% | High enantioselectivity for fluorinated heteroaromatic compounds. | nih.gov |

| Copper-chiral diphosphine ligand with Lewis Acid | β-substituted alkenyl pyridines | Alkylated Chiral Pyridines | 86% to 95% | Good to Excellent | Enhances reactivity of poorly reactive substrates. | researchgate.net |

Sustainable and Green Chemistry Approaches for Production

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. pharmacyjournal.org For the production of this compound, this translates into developing synthetic routes that are safer, more energy-efficient, and generate less waste. nih.gov

Biocatalysis is a cornerstone of green synthesis. researchgate.net Enzymatic reductions can often be performed in aqueous media under mild temperature and pH conditions, eliminating the need for hazardous organic solvents and harsh reagents. acs.orgtandfonline.com The high specificity of enzymes reduces the formation of byproducts, simplifying purification processes. rasayanjournal.co.in

Flow chemistry, or continuous flow processing, is another transformative green technology. frontiersin.orguc.pt By conducting reactions in a continuous stream through a reactor, flow systems offer precise control over parameters like temperature and reaction time, leading to higher yields and selectivity. acs.org This approach enhances safety, particularly when handling hazardous reagents, and allows for efficient scaling from laboratory to industrial production. unimi.itacs.org The integration of solid-supported catalysts or enzymes into flow reactors further enhances sustainability by enabling catalyst reuse and simplifying product isolation. uc.pt

Other green approaches being explored for the synthesis of pyridine (B92270) derivatives include the use of alternative energy sources like microwave and ultrasonic irradiation, which can accelerate reaction rates and improve yields. nih.govrasayanjournal.co.in The development of solvent-free reaction conditions and the use of environmentally benign solvents are also key areas of research. nih.govunife.it

Novel Applications in Drug Discovery and Precision Medicine

Chiral pyridine derivatives are a privileged scaffold in medicinal chemistry, appearing in a significant number of FDA-approved drugs. researchgate.netnih.govnih.gov The specific stereochemistry of these molecules is often crucial for their biological activity and therapeutic efficacy. This compound serves as a key chiral building block for the synthesis of more complex pharmaceutical agents. acs.org Its structural motif is found in compounds targeting a wide range of diseases.

The future application of this compound and its derivatives is increasingly tied to the field of precision medicine. This approach to treatment considers individual variability in genes, environment, and lifestyle for each person. The development of highly specific and targeted therapies requires a sophisticated arsenal (B13267) of chiral molecules that can interact precisely with biological targets like enzymes and receptors. The enantiomerically pure nature of this compound makes it an ideal starting point for creating novel drug candidates with improved potency and reduced off-target effects. As our understanding of disease pathways at the molecular level grows, the demand for unique and structurally diverse chiral building blocks will continue to expand, positioning compounds like this compound at the forefront of drug discovery.

Integration of Artificial Intelligence and Machine Learning for Synthetic Route Design and Optimization

In-depth Mechanistic Understanding of Stereoselective Processes at the Molecular Level

A fundamental, molecular-level understanding of how stereoselectivity is achieved is crucial for the rational design of new and improved catalytic systems. rsc.org For the synthesis of this compound via ketone reduction, this involves studying the intricate interactions between the catalyst, the substrate (3-acetylpyridine), and the hydrogen donor.

The mechanism of asymmetric transfer hydrogenation catalyzed by Noyori-type bifunctional catalysts is a key area of study. rsc.org These reactions are understood to proceed through an outer-sphere mechanism involving metal-ligand cooperation. The catalyst forms a transient, six-membered ring transition state with the ketone, where a hydride is delivered from the metal and a proton is transferred from the ligand's N-H group. rsc.org The precise geometry of this transition state dictates which face of the ketone is attacked, thereby determining the stereochemical outcome.

Researchers employ a combination of computational chemistry and experimental techniques to probe these mechanisms. chiralpedia.com Quantum mechanics (QM) and molecular mechanics (MM) methods are used to model the diastereomeric transition states, allowing for the calculation of energy differences that rationalize the observed enantioselectivity. bohrium.comresearchgate.net These computational models help in understanding the subtle steric and electronic interactions that govern chiral recognition. nih.govpnas.org Experimental methods, including kinetic studies and spectroscopic analysis, provide data to validate and refine these theoretical models, leading to a deeper and more predictive understanding of the stereoselective process. researchgate.net

Q & A

Basic Questions

Q. What synthetic strategies are recommended for producing (S)-1-(3-Pyridyl)ethanol with high enantiomeric purity?

- Methodological Answer : Asymmetric reduction of the corresponding ketone precursor (e.g., 1-(3-pyridyl)ethanone) using chiral catalysts or biocatalysts is a common approach. For example, hydrazine hydrate and NaOH in diethylene glycol under controlled temperatures (235–240°C) can reduce ketones to secondary alcohols, though enantioselectivity requires chiral auxiliaries or catalysts . Post-synthesis, chiral HPLC (e.g., Chiralcel OJ-H column) is critical for verifying enantiomeric purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with characteristic peaks for the pyridyl ring (δ 8.5–7.2 ppm for aromatic protons) and the ethanol moiety (δ 4.8–1.5 ppm for -CH(OH)-).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 123.15 (C₇H₉NO) .

- IR Spectroscopy : O-H stretching (~3300 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) confirm functional groups .

Q. What storage conditions preserve the stability of this compound?

- Methodological Answer : Store under an inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the alcohol group or pyridyl ring degradation. Use amber vials to minimize light exposure .

Advanced Questions

Q. How can enantiomeric excess (ee) of this compound be rigorously quantified?

- Methodological Answer : Chiral HPLC with a polar organic mobile phase (e.g., n-hexane/ethanol, 97:3) on a Chiralcel OJ-H column resolves enantiomers. Key parameters:

- Flow Rate : 0.8 mL/min

- Temperature : 40°C